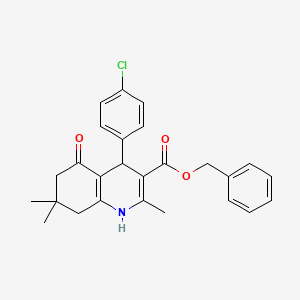![molecular formula C22H17BrClNO4 B5226176 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5226176.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. BDB is a popular research chemical that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry.
Mécanisme D'action
BDB acts as a potent agonist of serotonin receptors, particularly the 5-HT2A receptor. The activation of these receptors leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes. BDB also exhibits affinity for other receptors such as dopamine and adrenergic receptors, which may contribute to its overall pharmacological effects.
Biochemical and Physiological Effects:
BDB has been shown to produce a wide range of biochemical and physiological effects, including changes in mood, perception, and cognition. BDB has been reported to produce psychedelic effects similar to other phenethylamines such as 2C-B and MDMA. These effects include altered perception of time, space, and self, enhanced emotional empathy, and increased sociability. BDB has also been shown to produce mild to moderate cardiovascular effects such as increased heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has several advantages as a research chemical, including its high potency, selectivity for serotonin receptors, and relatively low toxicity. However, BDB also has several limitations that need to be considered when designing experiments, including the lack of standardized dosing protocols, the potential for off-target effects, and the limited availability of the compound.
Orientations Futures
There are several potential future directions for research on BDB, including the development of new drugs based on its chemical structure, the exploration of its potential therapeutic applications in various psychiatric and neurological disorders, and the elucidation of its mechanisms of action at the molecular and cellular levels. Additionally, further studies are needed to clarify the long-term effects of BDB on various physiological systems and to establish its safety profile. Overall, BDB represents a promising tool for advancing our understanding of the role of serotonin receptors in health and disease.
Méthodes De Synthèse
The synthesis of BDB involves the reaction between 4-bromo-2-(2-chlorobenzoyl)aniline and 3,5-dimethoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
BDB has been extensively studied for its potential applications in various fields such as pharmacology, neuroscience, and medicinal chemistry. In pharmacology, BDB has been shown to exhibit serotonin receptor agonist properties, which makes it a potential candidate for the treatment of various psychiatric disorders such as depression and anxiety. In neuroscience, BDB has been used as a tool to study the role of serotonin receptors in various physiological and pathological processes such as pain, addiction, and mood disorders. In medicinal chemistry, BDB has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO4/c1-28-15-9-13(10-16(12-15)29-2)22(27)25-20-8-7-14(23)11-18(20)21(26)17-5-3-4-6-19(17)24/h3-12H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZCNSRDTIFWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethoxy-5-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5226097.png)

![1-(2,3-dichlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226104.png)
![N,N'-1,2-ethanediylbis[N-(diphenylmethyl)benzamide]](/img/structure/B5226110.png)
![3-(4-methoxyphenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226119.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5226120.png)
![3-[4-(allyloxy)phenyl]-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B5226129.png)

![(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B5226149.png)
![1-[(5-chloro-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5226153.png)

![N-[2-methoxy-5-({[(1-methyl-1H-imidazol-2-yl)thio]acetyl}amino)phenyl]propanamide](/img/structure/B5226181.png)

![3-(anilinocarbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226208.png)
